Borane dimethylamine complex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H7BN |

|---|---|

Molecular Weight |

55.9 g/mol |

InChI |

InChI=1S/C2H7BN/c1-4(2)3/h4H,1-2H3 |

InChI Key |

KTLNSVYFBBOIOM-UHFFFAOYSA-N |

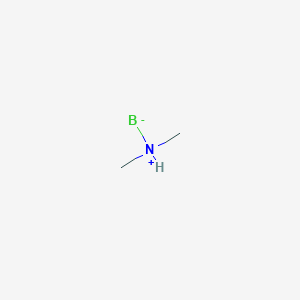

Canonical SMILES |

[B-][NH+](C)C |

Origin of Product |

United States |

Foundational & Exploratory

Borane Dimethylamine Complex: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Understated Power of Amine-Boranes

In the vast landscape of chemical reagents, borane dimethylamine complex ((CH₃)₂NH·BH₃ or DMAB) stands out not for its exotic nature, but for its remarkable utility and reliability. As a stable, easy-to-handle source of borane, it has carved a significant niche in both academic research and industrial applications, particularly in the realms of organic synthesis and materials science. This guide aims to provide a deep, practical understanding of DMAB, from its fundamental synthesis to its nuanced applications, grounded in both established chemical principles and field-proven insights. Our focus will be on the "why" behind the "how," empowering researchers to not only follow protocols but to innovate with a thorough comprehension of the underlying chemistry.

Synthesis of this compound: A Controlled Reaction

The synthesis of this compound is a classic example of a Lewis acid-base adduct formation. The most common and practical laboratory-scale synthesis involves the reaction of an alkali metal borohydride, such as sodium borohydride (NaBH₄), with a dimethylammonium salt, like dimethylammonium chloride ((CH₃)₂NH₂Cl).[1] This method is favored for its relatively high yield and the commercial availability of the starting materials.

The Underlying Chemistry: A Nucleophilic Attack

The core of the synthesis is the reaction between the borohydride anion ([BH₄]⁻) and the dimethylammonium cation ([(CH₃)₂NH₂]⁺). The reaction is typically carried out in an appropriate solvent. A patented method describes using a liquid mixture of dimethylamine and an additional organic solvent, which can enhance the reaction efficiency.[1]

The mechanism can be conceptualized as a nucleophilic attack of the hydride (H⁻) from the borohydride onto the acidic proton of the dimethylammonium ion, leading to the liberation of hydrogen gas and the formation of the this compound and a salt byproduct (e.g., NaCl). The overall reaction is as follows:

NaBH₄ + (CH₃)₂NH₂Cl → (CH₃)₂NH·BH₃ + H₂ + NaCl

The choice of solvent is critical to control the reaction rate and to facilitate the separation of the product from the inorganic salt byproduct.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods.[1] Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as hydrogen gas is evolved. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[2][3][4]

Materials:

-

Sodium borohydride (NaBH₄)

-

Dimethylammonium chloride ((CH₃)₂NH₂Cl)

-

Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium borohydride and anhydrous THF. Begin stirring to form a suspension.

-

Salt Addition: In a separate flask, dissolve dimethylammonium chloride in anhydrous THF. This solution is then added dropwise to the stirred suspension of sodium borohydride via the dropping funnel.

-

Reaction: The reaction mixture is typically stirred at room temperature. The evolution of hydrogen gas should be observed. The reaction progress can be monitored by the cessation of gas evolution. The reaction temperature is preferably maintained between 0°C and 40°C.[1]

-

Workup: Upon completion, the reaction mixture will be a slurry containing the product and sodium chloride. The salt is removed by filtration under an inert atmosphere.

-

Isolation: The filtrate, containing the this compound, is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure to obtain pure this compound as a white crystalline solid.[1]

Characterization of this compound: Confirming Identity and Purity

Thorough characterization is essential to confirm the successful synthesis and purity of the this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of DMAB. Both ¹H and ¹¹B NMR are highly informative.

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple and characteristic. It typically shows a singlet for the six equivalent protons of the two methyl groups.[5] The protons on the nitrogen and boron atoms may appear as broad signals due to quadrupolar relaxation of the adjacent nitrogen and boron nuclei.

-

¹¹B NMR: Boron-11 NMR is particularly diagnostic for borane complexes. The ¹¹B NMR spectrum of this compound typically exhibits a quartet, a result of the coupling between the boron-11 nucleus and the three directly attached hydrogen atoms (the BH₃ group).[6][7] The chemical shift is also characteristic of a tetracoordinate boron atom in an amine-borane adduct.[6]

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (δ) and Multiplicity |

| ¹H | Singlet for C-H protons |

| ¹¹B | Quartet for B-H coupling[6][7] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands.

-

B-H Stretching: Strong absorptions in the region of 2200-2400 cm⁻¹ are characteristic of the B-H stretching vibrations.

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration.[8][9]

-

C-H Stretching: Absorptions around 2800-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl groups.[8]

The presence of these characteristic peaks confirms the formation of the this compound.[10]

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad)[8][9] |

| C-H Stretch | 2800 - 3000 |

| B-H Stretch | 2200 - 2400 (strong) |

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with a wide range of applications, primarily as a reducing agent.[11][12] Its stability and ease of handling make it a safer alternative to diborane gas.[6]

Selective Reductions

DMAB is a milder reducing agent than alkali metal borohydrides, allowing for greater selectivity in the reduction of functional groups.

-

Reduction of Aldehydes and Ketones: It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[13]

-

Reduction of Imines and Schiff Bases: DMAB is effective for the reductive amination of carbonyl compounds, converting imines and Schiff bases to amines.[13]

-

Reduction of Oximes and Hydrazones: It can also be used for the reduction of oximes and hydrazones.[14][15]

Other Synthetic Applications

Beyond simple reductions, this compound finds use in more complex transformations. For instance, in combination with titanium (IV) chloride, it can deoxygenate aromatic aldehydes and ketones to the corresponding arylalkanes.[13] It is also used in the preparation of xanthenes, which are valuable pharmaceutical intermediates.[13]

Safety and Handling: A Non-Negotiable Priority

While this compound is more stable than many other borane sources, it is still a reactive and hazardous chemical.[4] Strict adherence to safety protocols is paramount.

-

Handling: Always handle DMAB in a well-ventilated area, preferably a chemical fume hood.[2][3] Avoid contact with skin and eyes, and prevent inhalation of dust.[2][4] Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be stored under an inert atmosphere (e.g., nitrogen blanket) and protected from moisture.[2][4] Refrigeration is recommended (below 4°C/39°F).[2]

-

Incompatibilities: DMAB is incompatible with strong oxidizing agents, acids, and metals.[16] It can react with moisture to release flammable and toxic gases.

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam. Do not use water or halogenated agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Reliable Workhorse in Modern Chemistry

This compound, through its balanced reactivity and enhanced stability, has secured its place as an indispensable tool for the modern chemist. Its straightforward synthesis, well-defined characterization profile, and broad applicability in selective reductions make it a reliable workhorse in both academic and industrial settings. By understanding the principles behind its synthesis and reactivity, and by adhering to stringent safety measures, researchers can continue to leverage the power of this versatile reagent to advance the frontiers of science and drug development.

References

- 1. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemos.de [chemos.de]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Dimethylaminoborane(74-94-2) 1H NMR [m.chemicalbook.com]

- 6. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dimethylamine borane [webbook.nist.gov]

- 11. cphi-online.com [cphi-online.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Borane-dimethylamine | JSC Aviabor [jsc-aviabor.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.pt [fishersci.pt]

Borane Dimethylamine Complex: A Comprehensive Technical Guide

An In-depth Examination of the Molecular Structure, Bonding, and Physicochemical Properties of a Versatile Reducing Agent

Abstract

The borane dimethylamine complex, systematically named (dimethylamine)trihydroboron and often abbreviated as DMAB, is a stable, solid amine-borane adduct with significant utility in organic and inorganic synthesis. This technical guide provides a detailed exploration of the molecular structure of DMAB, delving into the nature of its coordinate covalent bond, its geometric parameters, and the spectroscopic features that define its architecture. The document further outlines the synthesis and characterization of the complex, offering insights into the experimental methodologies employed by researchers. Finally, a discussion of its reactivity and applications serves to contextualize the structural information within the broader landscape of chemical research and development. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important chemical entity.

Introduction

Borane-amine complexes are a class of compounds that have garnered considerable interest due to their stability and ease of handling compared to diborane gas. Among these, the this compound ((CH₃)₂NH·BH₃) stands out as a commercially available and cost-effective reagent.[1] It serves as a versatile reducing agent in various chemical transformations, including the reduction of aldehydes, ketones, and Schiff bases.[2][3] Furthermore, DMAB finds application in electroless plating for the deposition of metals and alloys.[2][3]

A thorough understanding of the molecular structure of DMAB is paramount to appreciating its reactivity and mechanism of action. The central feature of this complex is the dative or coordinate covalent bond between the Lewis basic nitrogen atom of dimethylamine and the Lewis acidic boron atom of borane. This interaction dictates the overall geometry and electronic properties of the molecule, which in turn influence its chemical behavior.

This guide will provide a detailed analysis of the molecular structure of this compound, supported by experimental data and theoretical considerations.

Molecular Structure and Bonding

The this compound is a molecule where a borane (BH₃) moiety is coordinated to a dimethylamine ((CH₃)₂NH) molecule. The molecular formula is C₂H₁₀BN, and it has a molecular weight of approximately 58.92 g/mol .[4]

The Boron-Nitrogen Dative Bond

The cornerstone of the this compound's structure is the coordinate covalent bond between the nitrogen atom of dimethylamine and the boron atom of borane. In this arrangement, the nitrogen atom, with its lone pair of electrons, acts as a Lewis base, donating electron density to the electron-deficient boron atom of borane, which acts as a Lewis acid. This donation results in the formation of a stable adduct.

The strength of this N-B bond is a critical factor in determining the reactivity of the complex.[5] A stronger bond leads to a more stable and less reactive complex. The nature of the substituents on the nitrogen atom influences this bond strength; in the case of dimethylamine, the two methyl groups are electron-donating, which increases the electron density on the nitrogen and facilitates a strong interaction with the boron atom.

Molecular Geometry

The formation of the N-B bond leads to a change in the geometry of both the borane and the amine components. The boron atom in free borane is trigonal planar (sp² hybridized), while in the complex, it adopts a tetrahedral geometry (sp³ hybridized). Similarly, the nitrogen atom in dimethylamine is trigonal pyramidal, and it retains a roughly tetrahedral geometry in the complex, with the B-N bond occupying one of the coordination sites.

The overall structure of the this compound can be visualized as a distorted ethane-like molecule, with the B-N bond analogous to the C-C bond. The methyl groups and hydrogen atoms are arranged around the boron and nitrogen atoms in a staggered conformation to minimize steric hindrance.

Polymorphism

It is important to note that under certain conditions, particularly through dehydrocoupling reactions, the adduct of dimethylamine and borane can lead to the formation of dimethylaminoborane, with the formal composition N(CH₃)₂-BH₂.[6] This species can exist as a dimer, [N(CH₃)₂-BH₂]₂, or a trimer, [N(CH₃)₂-BH₂]₃, which feature four- and six-membered rings, respectively.[6] X-ray powder diffraction studies have shown that the dimeric form can undergo a phase transition from a triclinic to a monoclinic structure at elevated temperatures.[6][7]

Spectroscopic Characterization

The molecular structure of the this compound has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹¹B NMR are powerful tools for characterizing amine-borane complexes.

-

¹H NMR: The ¹H NMR spectrum of this compound typically shows signals corresponding to the protons of the methyl groups and the N-H proton.[8]

-

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for confirming the formation of the complex. The chemical shift in the ¹¹B NMR spectrum is indicative of the coordination environment of the boron atom. For amine-borane adducts, a characteristic peak is observed, confirming the formation of the N-B bond.[5][9]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, which are directly related to its structure and bonding. Key vibrational frequencies for the this compound include:

-

B-H stretching: The B-H stretching vibrations are typically observed in the region of 2200-2500 cm⁻¹.

-

N-H stretching: The N-H stretching vibration is also a characteristic feature.

-

B-N stretching: The B-N stretching frequency is a direct probe of the strength of the dative bond.[10]

The NIST Chemistry WebBook provides reference IR spectra for the this compound.[11]

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals for -CH₃ and -NH protons | [8] |

| ¹¹B NMR | Characteristic peak for tetra-coordinated boron | [5][9] |

| IR Spectroscopy | B-H, N-H, and B-N stretching vibrations | [11] |

Synthesis and Handling

Synthesis

The this compound is typically prepared by reacting a dimethylammonium salt with an alkali metal borohydride, such as sodium borohydride.[12] The reaction is often carried out in a suitable solvent. The choice of solvent is critical to the success of the reaction, as it must dissolve the reactants while minimizing side reactions like the hydrolysis of the borane intermediate.[12]

A general synthetic scheme is as follows:

(CH₃)₂NH₂⁺Cl⁻ + NaBH₄ → (CH₃)₂NH·BH₃ + NaCl + H₂

Handling and Storage

This compound is a white, crystalline solid at room temperature.[13] It is classified as a flammable solid and is toxic if swallowed or in contact with skin.[14] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[14] The complex is typically stored under refrigeration (2-8°C) to ensure its stability.[14]

Reactivity and Applications

The utility of this compound stems from its ability to act as a reducing agent. The hydridic nature of the hydrogen atoms attached to the boron atom is the basis for its reducing properties.

Reducing Agent in Organic Synthesis

DMAB is widely used for the reduction of various functional groups in organic chemistry.[15] Some of its key applications include:

-

Reduction of Carbonyl Compounds: It efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2][3]

-

Reduction of Imines and Schiff Bases: DMAB is effective in the reductive amination of carbonyl compounds.[2]

-

Other Reductions: It can also be used for the reduction of quinones to hydroquinones.[3]

The reactivity of amine-borane complexes is influenced by the nature of the amine.[5] Less basic and sterically hindered amines tend to form more reactive adducts.

Electroless Plating

This compound is employed as a reducing agent in the electroless deposition of metals such as nickel, cobalt, and copper.[3] This process is crucial in the electronics industry for applications like the manufacturing of printed circuit boards.[3][5]

Experimental Workflow: Reduction of an Aldehyde

The following diagram illustrates a typical workflow for the reduction of an aldehyde to a primary alcohol using this compound.

Sources

- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis | MDPI [mdpi.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Borane-dimethylamine | JSC Aviabor [jsc-aviabor.com]

- 4. strem.com [strem.com]

- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. Polymorphism of dimethylaminoborane N(CH3)2-BH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylaminoborane(74-94-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Dimethylamine borane [webbook.nist.gov]

- 12. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]

- 13. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 硼烷二甲胺络合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

The Borane Dimethylamine Complex: A Comprehensive Technical Guide to its Mechanism of Action

Abstract

The borane dimethylamine complex ((CH₃)₂NH•BH₃, DMAB) stands as a versatile and widely utilized reagent in modern chemical synthesis. Its unique balance of stability, selectivity, and reactivity makes it an invaluable tool for a multitude of transformations, most notably in reduction chemistry and as a precursor in materials science. This in-depth technical guide provides a comprehensive exploration of the core mechanisms governing the reactivity of DMAB. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this reagent to optimize existing protocols and innovate new synthetic methodologies. We will delve into the fundamental physicochemical properties that dictate its behavior, dissect the mechanisms of its key reactions with detailed visual representations, and provide practical insights into its application.

Introduction: The Unique N-B Dative Bond and its Implications

At the heart of the this compound's utility lies the dative bond between the Lewis acidic borane (BH₃) and the Lewis basic dimethylamine ((CH₃)₂NH). This interaction stabilizes the otherwise reactive and gaseous diborane (B₂H₆), rendering it a manageable, solid reagent.[1] The nature of the amine substituent directly modulates the strength of this N-B bond and, consequently, the reactivity of the complex.[1] In comparison to other amine-borane adducts, DMAB strikes a crucial balance. For instance, it is generally more reactive than the sterically bulkier and more stable borane-trimethylamine (BTM) complex, yet it is milder and more selective than highly reactive borane sources like diborane or borane-tetrahydrofuran (THF).[1][2] This tunable reactivity is a cornerstone of its wide-ranging applications.

Physicochemical Properties and Handling

A thorough understanding of DMAB's physical and chemical properties is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 74-94-2 | [3] |

| Molecular Formula | C₂H₁₀BN | [3] |

| Molecular Weight | 58.92 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 33-36 °C | [4] |

| Solubility | Soluble in water, methanol, ethanol, THF, and acetic acid. | [5] |

| Stability | Moisture-sensitive; stable under inert atmosphere. | [3][4] |

Handling and Storage: DMAB is classified as a flammable solid and is toxic if swallowed or in contact with skin.[1][3] It is also a skin and eye irritant.[1][3] Therefore, it must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][4]

Mechanism of Action in Key Synthetic Transformations

The primary mode of action for DMAB is as a hydride (H⁻) donor. The mechanism of this hydride transfer, however, can vary significantly depending on the substrate, reaction conditions, and the presence of catalysts or additives.

Reduction of Carbonyl Compounds (Aldehydes and Ketones)

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is one of the most common applications of DMAB.[5] The reaction typically proceeds via a nucleophilic addition mechanism.

Uncatalyzed Reduction: In the absence of an acid catalyst, the reduction is believed to proceed through a dissociative mechanism. The this compound is in equilibrium with a small amount of dissociated borane. The borane then coordinates to the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by a hydride from another molecule of DMAB or a borohydride species formed in situ.

Acid-Catalyzed Reduction: The efficiency of the reduction is significantly enhanced in the presence of a Brønsted or Lewis acid.[6] The acid activates the carbonyl group by protonating or coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack.

Figure 1: General mechanism for the acid-catalyzed reduction of a ketone by DMAB.

Experimental Protocol: General Procedure for the Reduction of an Aldehyde

-

To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully add 1 M HCl (5 mL) to quench the excess reagent (Caution: Hydrogen gas evolution).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and primary or secondary amines.[7] DMAB is an effective reducing agent for the in-situ formed imine or iminium ion intermediate.[6] The reaction is typically acid-catalyzed to promote the formation of the iminium ion, which is a much better electrophile than the corresponding imine.

Figure 2: Workflow for the reductive amination of a carbonyl compound using DMAB.

The mechanism of hydride transfer to the iminium ion is analogous to the reduction of a protonated carbonyl group. The stability of DMAB in mildly acidic aqueous solutions makes it particularly suitable for these reactions.[6]

Dehydrocoupling and Hydrogen Storage

In recent years, amine-boranes, including DMAB, have garnered significant attention as potential materials for chemical hydrogen storage due to their high hydrogen content. The release of hydrogen from DMAB typically occurs through a dehydrocoupling reaction, which can be promoted thermally or catalytically. This process involves the formation of B-N bonds and the elimination of H₂. The initial product is the aminoborane monomer, which can then dimerize or polymerize.

Transition metal complexes have been shown to be effective catalysts for the dehydrocoupling of DMAB.[8] The mechanism of these catalyzed reactions can be complex and highly dependent on the metal center and ligands. Often, the mechanism involves the coordination of the amine-borane to the metal center, followed by oxidative addition of a B-H bond, and subsequent reductive elimination of H₂.

Figure 3: Simplified schematic of metal-catalyzed dehydrocoupling of DMAB.

Causality in Experimental Choices: Why Choose DMAB?

The selection of DMAB over other reducing agents is a decision rooted in a careful consideration of the desired outcome and the nature of the substrate.

-

Chemoselectivity: DMAB exhibits excellent chemoselectivity. For instance, it will readily reduce aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids at room temperature.[9][10] This allows for the selective reduction of a carbonyl group in the presence of other reducible functional groups.

-

Mildness and Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), DMAB is significantly milder and safer to handle.[10] It does not react violently with protic solvents like water or alcohols, which can often be used as the reaction medium.

-

Practicality: As a stable, crystalline solid, DMAB is easy to store and handle compared to gaseous diborane or solutions of borane-THF, which can be prone to decomposition.[1]

Self-Validating Protocols: Ensuring Reproducibility

A key aspect of trustworthy scientific protocols is their inherent self-validation. When using DMAB, this can be achieved through careful monitoring and characterization.

-

Reaction Monitoring: The progress of DMAB reductions can be easily monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

-

Stoichiometry Control: The stoichiometry of DMAB is crucial. Using a slight excess (e.g., 1.1-1.5 equivalents) typically ensures the reaction goes to completion without excessive side reactions.

-

Quenching and Workup: The quenching of excess DMAB with a dilute acid is a critical step. The observable evolution of hydrogen gas provides a qualitative confirmation of the presence of active hydride. A clean workup procedure is essential for isolating the desired product in high purity.

-

Spectroscopic Verification: The structure of the final product should always be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the carbonyl signal and the appearance of the corresponding alcohol or amine signals provide definitive validation of a successful reaction.

Conclusion

The this compound is a powerful and versatile reagent whose utility is underpinned by a nuanced and adaptable mechanism of action. Its role as a hydride donor, modulated by the dimethylamine ligand and influenced by reaction conditions, allows for a wide range of selective transformations. By understanding the fundamental principles of its reactivity, from the nature of the N-B dative bond to the intricacies of its reaction mechanisms, researchers can harness the full potential of DMAB to achieve their synthetic goals with precision and reliability. This guide serves as a foundational resource for both seasoned professionals and those new to the field, fostering a deeper appreciation for the elegant and practical chemistry of this important synthetic tool.

References

-

Synthesis and Comparison of Reactivity of Amine-Borane Complexes. [Link]

-

Material Safety Data Sheet - Borane-Dimethylamine Complex, 98+%. [Link]

- US5565615A - Method of preparing dimethylamine-borane - Google P

-

Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. [Link]

-

(top) Reaction of 1 b with dimethylamine borane complex; (bottom)... - ResearchGate. [Link]

-

Chemical Science - RSC Publishing. [Link]

-

Mechanism of Dimethylamine–Borane Dehydrogenation Catalyzed by an Iridium(III) PCP-Pincer Complex | ACS Catalysis. [Link]

-

Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing). [Link]

-

A combined experimental and computational study of fluxional processes in sigma amine-borane complexes of rhodium and iridium - PubMed. [Link]

-

Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC - NIH. [Link]

-

Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides | Chemical Reviews. [Link]

-

Borane Reagents - Organic Chemistry Portal. [Link]

-

Defunctionalisation catalysed by boron Lewis acids - Chemical Science (RSC Publishing). [Link]

-

reduction of aldehydes and ketones - Chemguide. [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

-

Chem 115 - Andrew G Myers Research Group. [Link]

-

The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

Lewis base activation of borane-dimethylsulfide into strongly reducing ion pairs for the transformation of carbon dioxide to methoxyboranes | Request PDF. [Link]

-

Boron-Based Lewis Acid Catalysis: Challenges and Perspectives - MDPI. [Link]

-

Efficient reductions of dimethylhydrazones using preformed primary amine boranes. [Link]

-

(PDF) Boron reagents for reductive amination - ResearchGate. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]

-

Tested Borane Reducing Agents Combined with Lewis Acids - ResearchGate. [Link]

-

Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides - PMC - NIH. [Link]

Sources

- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Borane Reagents [organic-chemistry.org]

- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes | Semantic Scholar [semanticscholar.org]

- 4. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Borane Dimethylamine Complex Reduction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The borane dimethylamine complex ((CH₃)₂NH·BH₃), often abbreviated as DMAB, stands as a versatile and selective reducing agent in the arsenal of synthetic organic chemistry. Its stability, ease of handling compared to diborane gas, and unique reactivity profile make it an invaluable tool for the reduction of various functional groups, most notably aldehydes and ketones. This technical guide provides a comprehensive exploration of the core mechanistic principles governing reductions mediated by the this compound. We will delve into the nuanced interplay of electronic and steric factors, the role of reaction conditions, and provide field-proven protocols to empower researchers in leveraging this reagent to its full potential in complex molecule synthesis and drug development.

Introduction: The this compound in Modern Synthesis

Boron-based reagents have long been cornerstones of organic synthesis, with amine-borane complexes emerging as safer and more manageable alternatives to highly reactive borane sources like diborane or borane-THF complexes.[1][2] Among these, the this compound is a commercially available, white crystalline solid that offers a favorable balance of stability and reactivity.[3] Its utility spans a wide range of reductive transformations, including the chemoselective reduction of carbonyl compounds.[1][4] Understanding the underlying mechanism of these reductions is paramount for predicting reactivity, controlling selectivity, and optimizing reaction conditions for desired outcomes.

The Core Reduction Mechanism: A Stepwise Exploration

The reduction of aldehydes and ketones by this compound is a nuanced process that proceeds through a series of well-defined steps. While seemingly a straightforward hydride transfer, the mechanism involves a delicate interplay of Lewis acid-base interactions and coordinated bond-breaking and bond-forming events.

Dissociation of the Amine-Borane Complex: The Rate-Limiting Step

In solution, the this compound exists in equilibrium with its dissociated components: dimethylamine and borane (BH₃). This dissociation is often the rate-determining step of the reduction, particularly in non-polar solvents.[2] The strength of the dative bond between the nitrogen of dimethylamine and the boron atom dictates the availability of the active reducing species, borane.

Caption: Dissociation of the this compound.

The equilibrium can be influenced by several factors:

-

Solvent: Polar, coordinating solvents can stabilize the dissociated species, thereby increasing the concentration of free borane.

-

Temperature: Increasing the reaction temperature provides the necessary energy to overcome the B-N bond dissociation energy, shifting the equilibrium towards dissociation.

-

Lewis Acids: The presence of a Lewis acid can facilitate the dissociation by coordinating to the amine, thus weakening the B-N bond.[2]

Activation of the Carbonyl Group: A Lewis Acid-Base Pas de Deux

Once liberated, the borane molecule, a potent Lewis acid, coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The Hydride Transfer: A Concerted, Four-Centered Transition State

The pivotal step in the reduction is the intramolecular transfer of a hydride ion (H⁻) from the boron atom to the activated carbonyl carbon. Computational studies suggest that this transfer proceeds through a highly organized, four-centered transition state.[5] In this transition state, the B-H bond is breaking while the C-H bond is forming, and simultaneously, the C=O π-bond is breaking as the B-O bond begins to form.

Caption: The four-centered transition state in carbonyl reduction.

Formation of the Alkoxyborane Intermediate and Subsequent Reactions

The hydride transfer results in the formation of an alkoxyborane intermediate. This species can then react further with subsequent equivalents of the carbonyl compound, leading to the formation of dialkoxyboranes and trialkoxyboranes.

Workup: Liberation of the Alcohol

The final step in the reduction process is the hydrolytic workup. Addition of water or an acidic solution cleaves the B-O bonds, liberating the final alcohol product and forming boric acid or its derivatives.

Causality Behind Experimental Choices: Optimizing Reductions

The mechanistic understanding outlined above provides a rational basis for the selection of experimental parameters to achieve efficient and selective reductions.

The Role of the Amine Ligand: A Balancing Act of Stability and Reactivity

The nature of the amine in an amine-borane complex significantly influences its reactivity.[2] Less sterically hindered and more basic amines form stronger dative bonds with borane, resulting in more stable but less reactive complexes. Dimethylamine strikes a good balance, offering sufficient stability for handling while allowing for dissociation under reasonable reaction conditions.

Solvent Selection: More Than Just a Medium

The choice of solvent is critical. Aprotic, non-coordinating solvents like toluene or dichloromethane are often used. However, coordinating solvents like tetrahydrofuran (THF) can also be employed and may accelerate the reaction by facilitating the dissociation of the borane complex.

The Impact of Lewis and Brønsted Acids: Catalyzing the Reduction

The addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or a Brønsted acid can dramatically accelerate the rate of reduction.[1][2]

-

Lewis Acids: Coordinate to the carbonyl oxygen, further increasing its electrophilicity and lowering the activation energy for hydride transfer.

-

Brønsted Acids: Protonate the carbonyl oxygen, achieving a similar activating effect. Kinetic studies have shown that the rate of reduction of aldehydes and ketones increases with increasing acidity of the medium.[1]

Substrate Scope and Chemoselectivity

This compound exhibits excellent chemoselectivity, a feature highly valued in the synthesis of complex molecules.

-

Aldehydes vs. Ketones: Aldehydes are generally reduced much faster than ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon. This difference in reactivity allows for the selective reduction of aldehydes in the presence of ketones.

-

Compatibility with Other Functional Groups: The reagent is compatible with a wide range of functional groups that are often susceptible to reduction by more powerful hydrides like lithium aluminum hydride. These include esters, amides, nitriles, and nitro groups under appropriate conditions.

Quantitative Data Summary

The following tables summarize typical yields for the reduction of various aldehydes and ketones with this compound, showcasing its broad applicability.

Table 1: Reduction of Aromatic Ketones

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Reference |

| Acetophenone | 1-Phenylethanol | 95 | [6] |

| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 92 | [7] |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | N/A |

| Benzophenone | Diphenylmethanol | 97 | [8] |

Table 2: Reduction of Aliphatic and Cyclic Ketones

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Reference |

| 2-Heptanone | 2-Heptanol | 90 | N/A |

| Cyclohexanone | Cyclohexanol | 99 | [2] |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | 89 (cis/trans mixture) | [7] |

| Camphor | Isoborneol | 85 | N/A |

Table 3: Reduction of Aldehydes

| Substrate (Aldehyde) | Product (Alcohol) | Yield (%) | Reference |

| Benzaldehyde | Benzyl alcohol | 98 | [7] |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | 96 | [7] |

| Cinnamaldehyde | Cinnamyl alcohol | 86 | [7] |

| Heptanal | 1-Heptanol | 95 | N/A |

Detailed Experimental Protocol: Reduction of Acetophenone

This protocol provides a step-by-step methodology for the reduction of acetophenone to 1-phenylethanol using this compound.

Reagents and Materials

-

Acetophenone

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and workup

Safety Precautions

-

This compound is a flammable solid and is moisture-sensitive. Handle in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction may generate hydrogen gas upon quenching. Ensure adequate ventilation.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add acetophenone (1.20 g, 10 mmol).

-

Solvent Addition: Add anhydrous THF (20 mL) to the flask and stir until the acetophenone is fully dissolved.

-

Reagent Addition: Carefully add this compound (0.65 g, 11 mmol, 1.1 equivalents) to the solution in portions over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M HCl (10 mL) to quench the excess this compound and hydrolyze the alkoxyborane intermediate. Caution: Hydrogen gas evolution may occur.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 1-phenylethanol can be purified by column chromatography on silica gel or by distillation.

Caption: Experimental workflow for acetophenone reduction.

Conclusion: A Powerful Tool for the Modern Chemist

The this compound is a robust and selective reducing agent with a well-understood, albeit nuanced, mechanism of action. By grasping the principles of complex dissociation, carbonyl activation, and hydride transfer, researchers can effectively harness its capabilities for the synthesis of a wide array of molecules. Its chemoselectivity and ease of handling make it a preferred choice in many synthetic endeavors, from academic research to the intricate demands of pharmaceutical development. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to confidently and successfully employ the this compound in your synthetic challenges.

References

-

Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346. URL: [Link]

-

Zhao, Y., et al. (2019). A DFT Study on the Mechanism of Borane-Catalyzed Reductive Amination of Benzaldehyde with Aniline. ACS Omega, 4(7), 11847-11854. URL: [Link]

-

Cho, B. T., & Yoon, N. M. (1982). A facile reduction of aldehydes and ketones with borane-dimethylamine complex. Bulletin of the Korean Chemical Society, 3(4), 149-151. URL: [Link]

-

Ramachandran, P. V., & Gagare, P. D. (2017). Borane-Amine Complexes in Organic Synthesis. In Boron Reagents in Synthesis (pp. 1-43). American Chemical Society. URL: [Link]

-

Organic Syntheses. (n.d.). Borane Reductions. URL: [Link]

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. URL: [Link]

-

Couturier, M., et al. (2001). A New, Convenient, and Mild Method for the Reduction of Amides. Organic Letters, 3(3), 465-467. URL: [Link]

-

Pelter, A., Smith, K., & Brown, H. C. (1988). Borane Reagents. Academic Press. URL: [Link]

-

DC Fine Chemicals. (n.d.). Borane-dimethylamine complex. URL: [Link]

-

JSC Aviabor. (n.d.). Borane-dimethylamine. URL: [Link]

-

Ram, S., & Ehrenkaufer, R. E. (1984). A new, mild and selective method for the reduction of aromatic ketones with borane-dimethylamine. Tetrahedron Letters, 25(32), 3415-3418. URL: [Link]

-

Salunkhe, A. M., & Burkhardt, E. R. (1997). A convenient and selective reduction of α,β-unsaturated ketones and aldehydes with borane-dimethylamine. Tetrahedron Letters, 38(9), 1523-1524. URL: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Borane-Dimethylamine Complex, 98+%. URL: [Link]

-

Andrews, G. C. (1981). The reduction of aldehydes and ketones with borane-amine complexes. Tetrahedron Letters, 22(42), 4177-4180. URL: [Link]

-

Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. URL: [Link]

-

Hutchins, R. O., et al. (1984). Amine boranes as selective reducing agents. Journal of Organic Chemistry, 49(13), 2438-2443. URL: [Link]

-

Yoon, N. M., et al. (1985). Selective reduction of organic compounds with borane-amine complexes. The Journal of Organic Chemistry, 50(15), 2682-2686. URL: [Link]

Sources

- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. scbt.com [scbt.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to ¹¹B NMR Spectroscopy of Borane Dimethylamine Complex for Researchers and Drug Development Professionals

Executive Summary

Borane dimethylamine complex ((CH₃)₂NH•BH₃, DMAB) is a versatile and widely used reducing agent in synthetic organic chemistry and pharmaceutical development due to its stability, ease of handling, and selectivity compared to other borane sources.[1][2] Its efficacy in crucial synthetic steps, such as the reduction of aldehydes, ketones, and Schiff bases, necessitates precise and reliable analytical methods to verify its identity, purity, and stability.[3] Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy stands as the definitive technique for this purpose.[4] This guide provides a comprehensive overview of the principles of ¹¹B NMR, a detailed protocol for the analysis of DMAB, and expert insights into spectral interpretation for researchers, scientists, and drug development professionals.

Section 1: Introduction to this compound (DMAB)

Chemical Structure and Properties

This compound is a Lewis acid-base adduct formed between borane (BH₃) and dimethylamine ((CH₃)₂NH). The lone pair of electrons on the nitrogen atom coordinates to the empty p-orbital of the boron atom, forming a stable dative bond.[5] This coordination significantly tempers the reactivity of the borane moiety, rendering the complex a stable, white crystalline solid at room temperature (Melting Point: 36 °C) that is less hazardous to handle than diborane gas or solutions of borane-THF complex.[1]

Significance in Synthetic Chemistry and Drug Development

DMAB's utility is prominent in pharmaceutical and fine chemical synthesis. It serves as a mild and selective reducing agent, valuable for the formation of complex nitrogen-containing compounds that are often key structural motifs in active pharmaceutical ingredients (APIs).[1][2] Its applications extend to hydroboration reactions, polymer chemistry, and even as a potential material for hydrogen storage.[1] The predictable reactivity and improved safety profile of DMAB make it an indispensable tool for both early-stage drug discovery and process optimization.[2]

The Need for Precise Analytical Characterization

Given its role as a critical reagent, ensuring the quality and purity of DMAB is paramount. The presence of impurities or degradation products can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and challenges in process scale-up. ¹¹B NMR spectroscopy is uniquely suited for this task, providing direct, unambiguous information about the boron-containing species in a sample.[4]

Section 2: Fundamentals of ¹¹B NMR Spectroscopy

Why ¹¹B? Advantages over ¹⁰B

Boron has two naturally occurring NMR-active isotopes: ¹¹B and ¹⁰B. For analytical purposes, ¹¹B is the overwhelmingly preferred nucleus for several key reasons.[6][7]

| Property | ¹¹B | ¹⁰B | Rationale for Preference |

| Natural Abundance | 80.1% | 19.9% | Higher abundance leads to a much stronger NMR signal and greater sensitivity. |

| Spin (I) | 3/2 | 3 | Both are quadrupolar, but the spin of 3/2 for ¹¹B is generally more favorable. |

| Quadrupole Moment (Q) | 4.059 x 10⁻² | 8.459 x 10⁻² | The significantly lower quadrupole moment of ¹¹B results in slower relaxation and sharper NMR signals. |

| Relative Sensitivity | 0.17 | 0.0199 | ¹¹B is approximately 8.5 times more sensitive than ¹⁰B at natural abundance. |

The Quadrupolar Nature of ¹¹B and Its Implications

Nuclei with a spin quantum number (I) greater than 1/2, such as ¹¹B, possess an electric quadrupole moment. This moment interacts with local electric field gradients, providing an efficient mechanism for nuclear relaxation.[6] While this leads to relatively short relaxation times (T₁), which can be advantageous for rapid data acquisition, it is also the primary cause of line broadening in ¹¹B NMR spectra.[6][8] The extent of this broadening is dependent on the symmetry of the electronic environment around the boron nucleus. In highly symmetric environments (e.g., the tetrahedral BH₄⁻ anion), lines can be quite sharp. For most organoboranes, including DMAB, the signals are broader than those typically seen in ¹H or ¹³C NMR but are still well-resolved for analysis.

Key ¹¹B NMR Parameters

-

Chemical Shift (δ): The ¹¹B chemical shift spans a wide range of over 200 ppm (from approximately -120 to +100 ppm), making it highly sensitive to the electronic environment of the boron atom.[6] The coordination number of boron is the dominant factor: tetracoordinate boranes (like DMAB) are found significantly upfield (at negative δ values) compared to tricoordinate boranes.[9]

-

Spin-Spin Coupling (J): Coupling between ¹¹B and other NMR-active nuclei, most commonly ¹H, provides valuable structural information. The multiplicity of a ¹¹B signal is governed by the n+1 rule, where n is the number of equivalent protons directly attached to the boron.[9]

-

Relaxation (T₁, T₂): The spin-lattice (T₁) and spin-spin (T₂) relaxation times are typically short for ¹¹B due to the quadrupolar relaxation mechanism.[6][10] This allows for short recycle delays between scans, enabling rapid signal averaging.

Section 3: The Signature ¹¹B NMR Spectrum of this compound

The ¹¹B NMR spectrum of DMAB is highly characteristic and serves as a definitive fingerprint for its identification.

Expected Chemical Shift and Rationale

The boron atom in DMAB is tetracoordinate, having formed a bond with the nitrogen of dimethylamine. This addition of a ligand to the formerly empty p-orbital results in increased shielding and a significant upfield shift in the ¹¹B NMR spectrum.[9] The signal for DMAB typically appears as a quartet centered between -13 and -18 ppm, though the exact value can be influenced by the solvent.[11]

¹H-¹¹B Coupling: The Characteristic 1:3:3:1 Quartet

The BH₃ group in DMAB contains three chemically and magnetically equivalent protons. These three protons (spin I = 1/2) couple to the ¹¹B nucleus, splitting its signal into a quartet (n+1 = 3+1 = 4). The relative intensity of the peaks in this quartet follows Pascal's triangle, resulting in a characteristic 1:3:3:1 pattern.[12] Observation of this distinct quartet is primary evidence for the presence of an intact BH₃ group.

Interpreting ¹J(B-H) Coupling Constants

The magnitude of the one-bond coupling constant between ¹¹B and ¹H, denoted as ¹J(B-H), provides further structural confirmation. For tetracoordinate borane adducts like DMAB, this value is typically in the range of 95-100 Hz.[11] This value can be readily measured from the separation between the peaks of the quartet in a proton-coupled ¹¹B spectrum.

Table of Typical ¹¹B NMR Parameters for DMAB

| Parameter | Typical Value | Multiplicity | Information Provided |

| Chemical Shift (δ) | -13 to -18 ppm | Quartet | Confirms tetracoordinate boron environment. |

| Coupling Constant ¹J(B-H) | 95 - 100 Hz | - | Confirms direct B-H bonds and adduct structure. |

| Appearance | 1:3:3:1 intensity ratio | Quartet | Confirms the presence of three equivalent protons on boron (BH₃). |

Note: Values are referenced to BF₃·OEt₂ at 0.0 ppm.[13]

Section 4: Experimental Protocol for High-Quality ¹¹B NMR Analysis

Adherence to a robust experimental protocol is crucial for obtaining accurate and reproducible ¹¹B NMR data.

Workflow for ¹¹B NMR Analysis of DMAB

Caption: Standard workflow for ¹¹B NMR analysis of DMAB.

Sample Preparation: A Step-by-Step Guide

-

Select the Right NMR Tube: Standard borosilicate glass NMR tubes contain boron and will produce a very broad, large background signal that can obscure the analyte signal.[7] It is mandatory to use quartz NMR tubes for ¹¹B NMR spectroscopy to eliminate this interference.[7]

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is anhydrous, as DMAB can react with water.

-

Dissolution: Cap the NMR tube and gently mix until the solid is fully dissolved.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning: After inserting the sample, locking on the deuterium signal, and shimming the magnetic field, the spectrometer probe must be tuned to the ¹¹B frequency.

-

Acquisition Mode: For routine identification, a standard proton-coupled, one-pulse experiment is sufficient. This will show the characteristic quartet. A proton-decoupled spectrum can also be acquired, which will show a single sharp peak, useful for improving signal-to-noise or for quantitative analysis.[6]

-

Referencing: The chemical shift scale should be referenced externally using a sample of boron trifluoride diethyl etherate (BF₃·OEt₂) defined as 0.0 ppm.[13]

-

Recommended Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (AT) | 0.5 - 1.0 s | Sufficient to resolve the J-coupling. |

| Relaxation Delay (D1) | 1.0 s | The T₁ of ¹¹B is short, allowing for rapid pulsing. |

| Number of Scans (NS) | 16 - 64 | Usually sufficient for good signal-to-noise with a few mg of sample. |

| Spectral Width (SW) | ~250 ppm | Must cover the full range of potential boron species. |

Section 5: Data Processing and Interpretation

Standard Processing Steps

After data acquisition, the Free Induction Decay (FID) is processed by applying an exponential line broadening factor (typically 1-5 Hz to improve signal-to-noise), followed by Fourier transformation. The resulting spectrum is then phased and baseline corrected to produce the final, interpretable spectrum.

Identifying DMAB and Common Byproducts/Impurities

The primary signal to identify is the 1:3:3:1 quartet for DMAB. However, ¹¹B NMR is also highly effective at detecting common byproducts that may arise from decomposition or side reactions, such as during catalytic dehydrogenation.[14][15][16]

-

Cyclic Dimer ([Me₂N-BH₂]₂): Often the major byproduct of thermal decomposition, this species appears as a triplet around δ = 5.4 ppm.[14]

-

Aminoborane (Me₂N=BH₂): This tricoordinate species is shifted significantly downfield, appearing as a triplet around δ = 38 ppm.[14]

-

Bis(dimethylamino)borane ((Me₂N)₂BH): This byproduct appears as a doublet around δ = 29.7 ppm.[14][15]

Introduction to Quantitative ¹¹B NMR (qNMR) for Purity Assessment

¹¹B NMR can be adapted for quantitative analysis (qNMR) to determine the purity of DMAB or the concentration of boron-containing species in solution.[17] Key considerations for accurate quantification include:

-

Ensuring a sufficiently long relaxation delay (at least 5 times the longest T₁ of interest).

-

Using a 90° pulse angle to ensure uniform excitation.

-

Often, acquiring a proton-decoupled spectrum to collapse multiplets into singlets for easier and more accurate integration.

-

The use of a certified internal standard with a known concentration.

Section 6: Advanced Applications and Troubleshooting

Monitoring Reaction Progress in Real-Time

By taking aliquots from a reaction mixture at various time points, ¹¹B NMR can be used to monitor the consumption of DMAB and the formation of boron-containing products.[18][19] This provides invaluable kinetic and mechanistic information, particularly in process development and optimization.

Using 2D NMR Techniques for Structural Elucidation

For complex mixtures or novel compounds, two-dimensional NMR experiments can be employed. A ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) experiment, for example, can establish correlations between protons and the boron nucleus over two to three bonds, aiding in the complete structural assignment of byproducts or new molecules.[13]

Troubleshooting Common Spectral Artifacts

-

Very Broad Signals: Can be caused by low symmetry around the boron atom, sample viscosity, or the presence of paramagnetic impurities. Ensure the sample is fully dissolved and free of metal contaminants.

-

Rolling Baseline ("Hump"): This is the classic sign of using a borosilicate NMR tube. The only solution is to re-prepare the sample in a quartz tube.

-

Poor Signal-to-Noise: Increase the number of scans or use a higher sample concentration. Applying a matched exponential line broadening during processing can also help.

Section 7: Conclusion

¹¹B NMR spectroscopy is an indispensable, powerful, and highly specific tool for the characterization of this compound. Its ability to provide direct information on the coordination, substitution, and purity of the boron center is unmatched by other analytical techniques. By following the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the quality of their reagents, monitor reaction pathways, and ensure the integrity of their synthetic processes, ultimately contributing to more reliable and reproducible scientific outcomes.

Section 8: References

- New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20353272/

- This compound. Chem-Impex. Available at: https://www.chem-impex.com/products/borane-dimethylamine-complex

- NMR Periodic Table: Boron NMR. IMSERC. Available at: https://imserc.northwestern.edu/nmr-periodic-table-boron-nmr/

- The Role of Borane-Trimethylamine Complex in Modern Pharmaceutical Synthesis. BOC Sciences. Available at: https://www.bocsci.com/blog/the-role-of-borane-trimethylamine-complex-in-modern-pharmaceutical-synthesis/

- Catalytic Dehydrogenation of Dimethylamine Borane by Highly Active Thorium and Uranium Metallocene Complexes. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jacs.7b07693

- Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02717e

- Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Office of Scientific and Technical Information. Available at: https://www.osti.gov/servlets/purl/884144

- Experimental and Predicted 11 B NMR Chemical Shifts (in ppm) for Selected Boron−Hydrogen Compounds. ResearchGate. Available at: https://www.researchgate.net/figure/Experimental-and-Predicted-11-B-NMR-Chemical-Shifts-in-ppm-for-Selected-Boron-Hydrogen_tbl3_327315582

- 11B NMR Chemical Shifts. San Diego State University. Available at: https://www.chemistry.sdsu.edu/faculty/cole/11B-NMR.html

- ¹¹B NMR spectra of the reaction of dimethylamine borane (2 a) with... ResearchGate. Available at: https://www.researchgate.net/figure/B-NMR-spectra-of-the-reaction-of-dimethylamine-borane-2-a-with-5-mol-1-a-in-dme-at_fig2_340801705

- Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. The Royal Society of Chemistry. Available at: https://www.rsc.org/suppdata/c5/sc/c5sc01335g/c5sc01335g.pdf

- First-principles calculation of 11B solid-state NMR parameters of boron-rich compounds II: the orthorhombic phases MgB7 and MgB12C2 and the boron modification γ-B28. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04193k

- 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654162/

- Tris(dimethylamino)borane - Optional[11B NMR] - Chemical Shifts. SpectraBase. Available at: https://spectrabase.com/spectrum/5Qc1O6T6sH1

- Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. MDPI. Available at: https://www.mdpi.com/2673-4079/4/1/13

- 11B NMR spectra of complexes recorded five hours after their dissolution in water. ResearchGate. Available at: https://www.researchgate.net/figure/11B-NMR-spectra-of-complexes-recorded-five-hours-after-their-dissolution-in-water_fig3_365518041

- Borane-dimethylamine complex. Viwit Pharmaceutical Co. Ltd. Available at: https://www.cphi-online.com/borane-dimethylamine-complex-prod33475.html

- A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5306354/

- J( 11 B, 11 B) coupling constants measured from experiment and predicted by DFT. ResearchGate. Available at: https://www.researchgate.net/figure/J-11-B-11-B-coupling-constants-measured-from-experiment-and-predicted-by-DFT_tbl1_275024765

- Indirect Nuclear Spin-Spin Coupling Constants nJ(11B, 1H) and - Calculations. Zeitschrift für Naturforschung. Available at: https://www.znaturforsch.com/ac/v59b/s59b1192.pdf

- Dehydrocoupling Reactions of Dimethylamine-Borane by Pt(II) Complexes: A New Mechanism Involving Deprotonation of Boronium Cations. ElectronicsAndBooks. Available at: https://electronicsandbooks.com/eab1/manual/repository/2013/07/03/Dehydrocoupling_Reactions_of_Dimethylamine-Borane_by_Pt(II)_Complexes._A_New_Mechanism_Involving_Deprotonation_of_Boronium_Cations.html

- Supporting Information for: Dehydrocoupling of Dimethylamine-Borane Promoted by Manganese(II) m-Terphenyl Complexes. Available at: https://supporting-information.acs.org/om/om5b00162_si_001.pdf

- Boron NMR. University of Durham. Available at: https://www.dur.ac.uk/nmr.resources/boron_nmr/

- Synthesis and Comparison of Reactivity of Amine-Borane Complexes. ResearchGate. Available at: https://www.researchgate.net/publication/281277154_Synthesis_and_Comparison_of_Reactivity_of_Amine-Borane_Complexes

- (PDF) Ammonia Borane Acid–Base Complex: An Experiment Involving 1 H and 11 B NMR Spectroscopy and the Gas Laws. ResearchGate. Available at: https://www.researchgate.net/publication/326162391_Ammonia_Borane_Acid-Base_Complex_An_Experiment_Involving_1_H_and_11_B_NMR_Spectroscopy_and_the_Gas_Laws

- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an01287a

- Dimethylaminoborane(74-94-2) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/74-94-2_1HNMR.htm

- This compound. American Elements. Available at: https://www.americanelements.com/borane-dimethylamine-complex-74-94-2

- Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318721/

- Time-resolved 11 B NMR at T = 105 °C. (i) TBAB/[TDTHP][Phosph] and (ii)... ResearchGate. Available at: https://www.researchgate.net/figure/Time-resolved-11-B-NMR-at-T-105-C-i-TBAB-TDTHP-Phosph-and-ii-TBAB-TDTHP_fig10_378033068

- 80.3 MHz 11 B { 1 H } NMR spectrum of the aminoborane 3a (20 %... ResearchGate. Available at: https://www.researchgate.net/figure/803-MHz-11-B-1-H-NMR-spectrum-of-the-aminoborane-3a-20-in-C-6-D-6-at-373-K-The_fig3_228807530

- ¹¹B NMR peaks observed during reaction monitoring experiment; (a)... ResearchGate. Available at: https://www.researchgate.net/figure/B-NMR-peaks-observed-during-reaction-monitoring-experiment-a-dimethylamine-borane_fig2_334582998

- 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6122822/

- In situ XAFS and NMR study of rhodium-catalyzed dehydrogenation of dimethylamine borane. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15768875/

- Boron Chemistry for Medical Applications. MDPI. Available at: https://www.mdpi.com/1420-3049/24/20/3745

- Supporting Information for Deuteration of boranes: catalysed versus non-catalysed processes. The Royal Society of Chemistry. Available at: https://www.rsc.org/suppdata/c5/sc/c5sc01633a/c5sc01633a.pdf

- Longitudinal relaxation times of 10B and 11B in solutions of boric... ResearchGate. Available at: https://www.researchgate.net/figure/Longitudinal-relaxation-times-of-10B-and-11B-in-solutions-of-boric-acid-05-w-w-in_tbl1_273130147

- High-Resolution Boron-11 Nuclear Magnetic Resonance Spectroscopy. 6.1 Application of Relaxation Time Measurements to Boron Hydri. ElectronicsAndBooks. Available at: https://electronicsandbooks.com/eab1/manual/repository/1975/01/01/High-Resolution_Boron-11_Nuclear_Magnetic_Resonance_Spectroscopy._6.1_Application_of_Relaxation_Time_Measurements_to_Boron_Hydri.html

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. cphi-online.com [cphi-online.com]

- 4. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. In situ XAFS and NMR study of rhodium-catalyzed dehydrogenation of dimethylamine borane - PubMed [pubmed.ncbi.nlm.nih.gov]

borane dimethylamine complex ¹H NMR chemical shifts

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Borane Dimethylamine Complex for Researchers and Drug Development Professionals

Executive Summary

This compound ((CH₃)₂NH·BH₃), also known as DMAB, is a stable and versatile reducing agent used extensively in organic synthesis and materials science.[1][2][3] Its efficacy and purity are paramount, making robust analytical characterization essential. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the structural elucidation and quality assessment of DMAB. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the causality behind its characteristic chemical shifts and coupling patterns. It offers field-proven insights into the factors that influence spectral appearance and presents a self-validating protocol for acquiring high-fidelity data, empowering researchers to confidently interpret their results.

The Structural and Electronic Landscape of this compound

This compound is a classic example of a Lewis acid-base adduct. The lone pair of electrons on the nitrogen atom of dimethylamine (the Lewis base) forms a dative coordinate bond with the electron-deficient boron atom of borane (the Lewis acid). This interaction significantly alters the electronic environment of the constituent atoms compared to the free amine and borane precursors.

This charge redistribution is the fundamental reason for the observed chemical shifts in the ¹H NMR spectrum. The nitrogen atom, having donated electron density, becomes more electropositive, which deshields the adjacent protons (N-H and N-CH₃). Conversely, the boron atom becomes more electron-rich, leading to increased shielding of the borane protons. Understanding this electronic structure is the first step in accurately interpreting the spectrum.

Caption: Molecular structure of this compound with distinct proton environments.

Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays three distinct sets of signals corresponding to the protons on the nitrogen, the methyl groups, and the borane moiety.

Assigning the Resonances

-

B-H₃ Protons (δ ≈ 1.5 - 2.4 ppm): These protons appear as a characteristic 1:1:1:1 quartet. This splitting pattern is not due to coupling with other protons, but rather with the boron-11 (¹¹B) nucleus.[4] ¹¹B has a nuclear spin (I) of 3/2 and is highly abundant (~80%). According to the 2nI+1 rule, where n=1 and I=3/2, the signal is split into four lines of roughly equal intensity. The coupling constant, ¹J(¹¹B-¹H), is typically large, around 94-99 Hz.[5][6]

-

N-(CH₃)₂ Protons (δ ≈ 2.3 - 2.6 ppm): The six equivalent protons of the two methyl groups typically appear as a doublet. This splitting arises from coupling to the single proton on the nitrogen atom (³J(H-N-C-H)). The coupling constant is usually in the range of 5-6 Hz.[4][6] The chemical shift is downfield from a typical alkane due to the deshielding effect of the adjacent electropositive nitrogen atom.[7][8]

-

N-H Proton (δ ≈ 4.3 - 5.0 ppm): This proton is the most deshielded and appears furthest downfield. In theory, it should appear as a septet due to coupling with the six methyl protons. However, this fine structure is often obscured. The signal is frequently broad due to rapid chemical exchange and, critically, quadrupolar relaxation induced by the adjacent nitrogen-14 (¹⁴N) nucleus (I=1).[9]

Quantitative Data Summary

The precise chemical shifts are highly dependent on the deuterated solvent used for the analysis. Below is a summary of typical values reported in the literature.

| Proton Environment | Multiplicity | ¹J or ³J (Hz) | δ in CDCl₃ (ppm)[6] | δ in C₆D₆ (ppm)[4] |

| B-H₃ | Quartet (q) | ¹J(¹¹B-¹H) ≈ 94 | ~1.56 | 1.74 - 2.42 (broad) |

| N-(CH₃)₂ | Doublet (d) | ³J(HNCH) ≈ 5.7 | ~2.54 | ~2.34 |

| N-H | Broad Singlet/Multiplet | ³J(HNCH) ≈ 5.7 | ~4.3 | ~4.97 |

Key Factors Influencing the ¹H NMR Spectrum

An expert interpretation of the spectrum requires understanding the variables that can alter its appearance. These are not artifacts but sources of valuable structural and dynamic information.

Solvent Effects

The choice of solvent can dramatically alter the chemical shifts.[10][11] As seen in the table above, the chemical shifts in deuterated chloroform (CDCl₃) and deuterated benzene (C₆D₆) are notably different. The aromatic ring of benzene acts as a magnetic shield, causing protons located above or below the ring plane to shift upfield (to lower ppm values). This anisotropic effect is a key diagnostic tool and explains the general upfield shift of signals in C₆D₆ compared to CDCl₃.

The Role of Quadrupolar Nuclei (¹¹B and ¹⁴N)

This is the most critical concept for understanding the line shapes in the DMAB spectrum. Nuclei with a spin I > 1/2, such as ¹¹B (I=3/2) and ¹⁴N (I=1), possess an electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing a very efficient mechanism for nuclear relaxation.[9][12]

-

Effect on B-H₃: The quadrupolar relaxation of ¹¹B can cause broadening of the four lines in the quartet. While the coupling is usually resolved, the peaks may not be perfectly sharp.

-

Effect on N-H: The effect is more pronounced for the N-H proton. The ¹⁴N nucleus has a rapid relaxation rate, which can lead to partial or complete decoupling from the N-H proton. This "quadrupolar broadening" is why the N-H signal often appears as a broad singlet rather than a well-resolved septet.

Temperature and Concentration

The rate of exchange of the acidic N-H proton with trace amounts of water or with other DMAB molecules is temperature-dependent. At higher temperatures, this exchange can become rapid on the NMR timescale, leading to further broadening or even disappearance of the N-H signal and the collapse of the N-(CH₃)₂ doublet into a singlet. Concentration can influence intermolecular interactions, such as dihydrogen bonding between the N-Hᵟ⁺ and B-Hᵟ⁻ moieties, which can also affect chemical shifts.[13]

A Validated Protocol for ¹H NMR Spectrum Acquisition

A reliable protocol is a self-validating system. Each step is designed to mitigate potential errors and ensure the final spectrum is an accurate representation of the sample.

Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum of DMAB.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound, which is a white crystalline solid.[1]

-